molecular formula C7H8BrNO B161283 3-Bromo-6-methoxy-2-methylpyridine CAS No. 126717-59-7

3-Bromo-6-methoxy-2-methylpyridine

Cat. No.: B161283
CAS No.: 126717-59-7
M. Wt: 202.05 g/mol
InChI Key: VWNXCCTWVAQAPL-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, and a methyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-methylpyridine can be achieved through several methods. One common method involves the bromination of 6-methoxy-2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. The product is then purified through techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-amino-6-methoxy-2-methylpyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Amino derivatives of the original compound are formed.

Scientific Research Applications

3-Bromo-6-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy group.

    3-Bromo-2-methoxy-6-methylpyridine: Similar structure but different substitution pattern.

    6-Methoxy-2-methylpyridine: Lacks the bromine atom.

Uniqueness

3-Bromo-6-methoxy-2-methylpyridine is unique due to the specific positions of its substituents, which confer distinct chemical properties and reactivity. The presence of both a bromine atom and a methoxy group in specific positions enhances its utility in various chemical reactions and applications.

Properties

IUPAC Name

3-bromo-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXCCTWVAQAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445017
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126717-59-7
Record name 3-Bromo-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6-methoxy-2-methylpyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-6-methylpyridine (17.0 g, 138 mmol) and a solution of disodium hydrogen phosphate (0.15M in water, 250 mL) was stirred at room temperature. Bromine (7.1 mL, 138 mmol) was added dropwise over 15 min via an addition funnel. The reaction mixture was then stirred at room temperature for 4 h. The clear colorless solution was diluted with water (500 mL) and extracted with dichloromethane (200 mL) three times. The combined organic layers were dried over MgSO4, filtered and solvent was removed in vacuo from the filtrate to give a yellow liquid. Flash chromatography on silica gel (EtOAc:hexane::1:20) and removal of solvent from the desired combined fractions afforded a clear colorless liquid (15.4 g): 1H-NMR(CDCl3, 300 MHz): δ 7.60(d, 1H, J=8), 6.46 (d, 1H, J=8), 3.89 (s, 3H), 2.54 (s, 3H).
Quantity
17 g
Type
reactant
Reaction Step One
Name
disodium hydrogen phosphate
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
7.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2,5-dibromo-6-picoline (30.6 kg, 122 mol, 1.00 eq) in toluene (154.2 kg) was dried by vacuum distillation at 40° C./75 mmHg to remove 105.7 kg of distillate to produce a solution containing 40 ppm water. This was mixed with 25 weight % sodium methoxide in methanol (124.1 kg, 574 mol, 4.71 eq) and the mixture was heated at 65–75° C. for 6 hours until reaction completion, (HPLC analysis indicated 1.6 area % starting material remained). The mixture was cooled to 5° C. and water (98 L) was charged to the mixture followed by t-butylmethylether (97 kg). The layers were separated and the organic phase washed twice with 5% brine (139 kg) and once with 20% brine (165 kg). The organic phase was clarified by filtration and 51 kg was removed by vacuum distillation at 40° C. to produce a 2-methoxy-5-bromo-6-picoline solution (58.4 kg) of 40.6 wt % purity (96% yield). Part of this was purified by distillation for the purposes of recording the 13C NMR spectrum: 13C NMR (400 MHz, CDCl3) δ 162.4, 154.4, 142.0, 111.8, 109.5, 53.6, 24.6.
Quantity
30.6 kg
Type
reactant
Reaction Step One
Quantity
154.2 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
124.1 kg
Type
reactant
Reaction Step Three
Name
Quantity
98 L
Type
reactant
Reaction Step Four
Quantity
97 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2-Methoxy-6-methylpyridine (10 mL, 81 mmol) was suspended in a 0.15 mol//L disodium hydrogen phosphate aqueous solution (160 mL). Thereafter, a solution prepared by suspending bromine (4.15 mL, 81 mmol) in a 0.15 mol//L disodium hydrogen phosphate aqueous solution (160 mL) was added dropwise to the suspension at room temperature over 1 hour. The reaction solution was stirred at the same temperature as described above overnight. Thereafter, the reaction solution was extracted with methylene chloride (300 mL) three times. Organic layers were gathered. The resultant was dried over anhydrous magnesium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was distilled away under reduced pressure (91° C.-96° C./16 mmHg), so as to obtain 9.47 g of 3-bromo-6-methoxy-2-methyl-pyridine.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
disodium hydrogen phosphate
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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